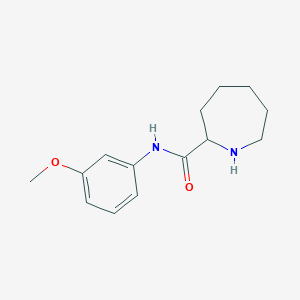
5-Chloro-2-iodo-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-3-méthylpyrazine: is a heterocyclic organic compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-3-méthylpyrazine typically involves the halogenation of 3-methylpyrazine. One common method includes the chlorination of 3-methylpyrazine followed by iodination. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of 5-Chloro-2-iodo-3-méthylpyrazine may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodo-3-méthylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-3-methylpyrazine typically involves the halogenation of 3-methylpyrazine. One common method includes the chlorination of 3-methylpyrazine followed by iodination. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-iodo-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can
Propriétés
Numéro CAS |
1260667-86-4 |
|---|---|
Formule moléculaire |
C5H4ClIN2 |
Poids moléculaire |
254.45 g/mol |
Nom IUPAC |
5-chloro-2-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
Clé InChI |
YPISWZZDNZVIKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
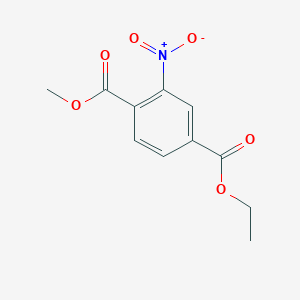
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
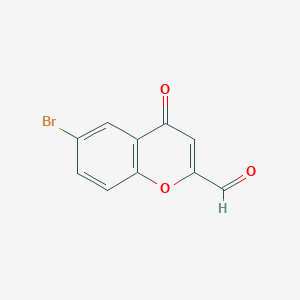

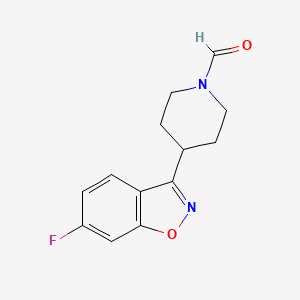
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)


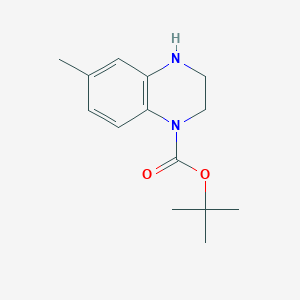
![(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
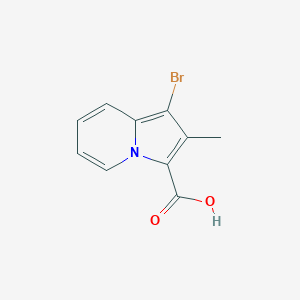
![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)
